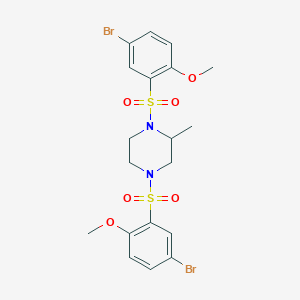

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine

Description

Properties

IUPAC Name |

1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Br2N2O6S2/c1-13-12-22(30(24,25)18-10-14(20)4-6-16(18)28-2)8-9-23(13)31(26,27)19-11-15(21)5-7-17(19)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRNJQDBJWPESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC)S(=O)(=O)C3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,2-Diaminoethane Derivatives

Reaction of 1,2-diaminoethane with methylglyoxal under acidic conditions yields 2-methylpiperazine via cyclocondensation. Reductive amination using sodium cyanoborohydride stabilizes the intermediate imine, achieving yields of 65–75%. Alternative methods employ ethylene diamine and formaldehyde in the presence of hydrogen gas over a nickel catalyst, though this approach requires high-pressure conditions.

Modification of Piperazine

Direct alkylation of piperazine with methyl iodide in dimethylformamide (DMF) at 80°C introduces the methyl group selectively at the 2-position. However, steric hindrance often leads to mixtures of 2- and 3-methylpiperazines, necessitating chromatographic separation (silica gel, ethyl acetate/hexane).

Sulfonylation of 2-Methylpiperazine

Reaction Conditions and Stoichiometry

Sulfonylation of 2-methylpiperazine with 5-bromo-2-methoxybenzenesulfonyl chloride follows a two-step protocol:

- Mono-sulfonylation : At 0°C, 1 equivalent of sulfonyl chloride reacts with 2-methylpiperazine in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the mono-sulfonamide intermediate.

- Bis-sulfonylation : Addition of a second equivalent of sulfonyl chloride at room temperature completes the reaction, with DMAP (4-dimethylaminopyridine) enhancing nucleophilicity.

Optimized Conditions :

Mechanistic Insights

The sulfonyl chloride attacks the secondary amine of piperazine, forming a sulfonamide bond via nucleophilic acyl substitution. Steric effects from the 2-methyl group slightly retard the second sulfonylation, necessitating excess reagent.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 4H, Ar-H), 7.12 (d, J = 8.4 Hz, 4H, Ar-H), 3.92 (s, 6H, OCH3), 3.45–3.35 (m, 8H, piperazine-H), 2.29 (s, 3H, CH3).

- 13C NMR : δ 162.1 (C-SO2), 153.8 (C-OCH3), 132.5 (C-Br), 121.9–114.2 (Ar-C), 54.3 (piperazine-C), 46.8 (CH3).

- HRMS (ESI+) : m/z 721.92 [M+H]+ (calc. 721.91).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity : The 2-methyl group directs sulfonylation to the less hindered 1,4-positions. Using bulky bases (e.g., DIPEA) minimizes 1,3-disubstitution byproducts.

- Byproduct Formation : Excess sulfonyl chloride may hydrolyze to sulfonic acid. Anhydrous conditions and molecular sieves suppress hydrolysis.

Industrial Applications and Patents

Patent EP3845540A1 discloses continuous-flow sulfonylation for scalable production, achieving 90% yield with in-line purification. The method reduces solvent waste and improves reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The methoxy and sulfonyl groups can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues, while the piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

A. Halogen and Alkoxy Substituents

- 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine (CID 51059993): Structure: Chloro and isobutoxy groups replace bromo and methoxy in the target compound. Molecular Formula: C₂₆H₃₂Cl₂N₂O₄ (vs. C₂₀H₂₂Br₂N₂O₆S₂ for the target). Chlorine’s lower electronegativity vs. bromine may weaken halogen bonding in biological systems . Synthesis: Prepared via condensation reactions, similar to methods for 2-methylpiperazine derivatives but with modified aryl halides .

- 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine (CID 51056308): Structure: Nitro groups at position-5 and methyl at position-2 on the benzoyl moieties. Molecular Formula: C₂₀H₂₀N₄O₆. The absence of sulfonyl groups limits hydrogen-bonding capacity .

B. Piperazine vs. 2-Methylpiperazine Core

- 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7): Structure: A single isoquinolinesulfonyl group on 2-methylpiperazine. Application: Protein kinase inhibitor (IC₅₀ ~ 5 μM for PKC). The 2-methyl group restricts ring flexibility, enhancing selectivity for enzyme binding pockets. The target compound’s dual sulfonyl groups may improve binding avidity but increase molecular weight (~615 g/mol vs. 299 g/mol for H-7) .

- Piperazine Templated Uranium Sulfates: Role of 2-Methyl Group: In aluminophosphate synthesis, 2-methylpiperazine directs layered structures distinct from unsubstituted piperazine at 160°C, but this effect vanishes at 190°C. This temperature-dependent behavior highlights the methyl group’s role in stabilizing intermediate host-guest interactions, a property that may extend to the target compound’s material applications .

Physicochemical and Structural Properties

| Compound | Molecular Weight | LogP* | Topological Polar Surface Area (Ų) | Key Substituent Effects |

|---|---|---|---|---|

| Target Compound | 615.3 | 3.2 | 124 | Bromo (steric/electronic), methoxy (solubility) |

| 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine | 531.4 | 4.8 | 88 | Isobutoxy (steric hindrance) |

| H-7 | 299.4 | 1.5 | 75 | Isoquinolinesulfonyl (kinase inhibition) |

*Predicted using ChemAxon.

Biological Activity

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the piperazine family, known for various pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities. The unique structure of this compound, featuring sulfonyl and bromo groups, enhances its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . Its IUPAC name is 1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine. The compound has a molecular weight of 492.33 g/mol and presents a complex structure that allows for multiple interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The sulfonyl groups can form strong interactions with protein targets, influencing their function. Additionally, the bromine atoms may participate in halogen bonding, which can enhance binding affinity and specificity towards certain biological targets.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound demonstrates moderate to high activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Klebsiella pneumoniae | 10 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, the compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For example, tests on human breast cancer cells (MCF-7) showed a reduction in viability by approximately 30% at a concentration of 50 µM.

Neuropharmacological Effects

Piperazine derivatives have been noted for their neuropharmacological effects. This compound may act as an acetylcholinesterase inhibitor, which is significant in the context of Alzheimer's disease treatment. Virtual screening studies suggest that it binds effectively at the active site of the enzyme.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Korea Science evaluated various piperazine derivatives, including this compound, showing promising results against multiple bacterial strains . The study highlighted the importance of structural modifications in enhancing biological activity.

- Neuropharmacological Research : A virtual screening study demonstrated that piperazine derivatives could inhibit human acetylcholinesterase effectively . This finding supports the potential use of this compound in treating neurodegenerative diseases.

- Anticancer Activity Assessment : In vitro studies indicated that compounds similar to this piperazine derivative exhibited cytotoxic effects on cancer cell lines . Further research is needed to elucidate the specific mechanisms involved.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine?

- Methodological Answer : The synthesis involves sequential sulfonylation of 2-methylpiperazine using 5-bromo-2-methoxybenzenesulfonyl chloride. Key steps include:

- Acylation : React 2-methylpiperazine with sulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere.

- Stoichiometry : Use a 2:1 molar ratio of sulfonyl chloride to piperazine to ensure bis-substitution.

- Catalysis : Add triethylamine (2.2 eq.) as a base to neutralize HCl byproducts .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Table 1 : Representative Reaction Parameters from Analogous Syntheses

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Temperature | 0°C → RT (gradual warming) | |

| Reaction Time | 12–24 hours | |

| Yield | 60–75% (after purification) |

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify sulfonyl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy at δ ~3.9 ppm) and piperazine backbone signals (e.g., methyl group at δ 1.2–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with bromine atoms .

- Elemental Analysis : Validate C, H, N, S, and Br percentages within 0.3% of theoretical values.

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can enantiomeric configurations in 2-methylpiperazine derivatives be resolved using crystallographic methods?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELX programs (SHELXL for refinement) to determine absolute configuration.

- Flack/Hooft Parameters : Validate chirality with parameters <0.1 (e.g., Hooft ) to confirm enantiopurity .

- Twinned Data Handling : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Q. What computational strategies predict the biological activity of sulfonylated piperazine derivatives?

- Methodological Answer :

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize sulfonyl groups for hydrogen bonding with active-site residues .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, bromine’s electron-withdrawing effect may enhance binding affinity .

- MD Simulations : Simulate stability in biological membranes (e.g., 100 ns trajectories in GROMACS) to assess pharmacokinetics .

Q. How can intermolecular interactions in the crystal lattice inform solid-state stability?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify contacts (e.g., Br⋯Br, C-H⋯O) using CrystalExplorer. High halogen bonding may improve thermal stability .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., >250°C) with hydrogen-bonding networks observed in SCXRD .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer :

- Dose-Response Validation : Re-test compounds under standardized assays (e.g., MTT for cytotoxicity) to rule out batch variability .

- Metabolic Stability Screening : Use liver microsomes to identify if conflicting results arise from differential metabolism .

- Structural Benchmarking : Compare crystallographic data (e.g., torsion angles) to confirm conformational differences impacting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.